molecular formula C10H11BrClN B15090052 1-(4-Bromo-3-chlorophenyl)but-3-en-1-amine

1-(4-Bromo-3-chlorophenyl)but-3-en-1-amine

Cat. No.: B15090052
M. Wt: 260.56 g/mol
InChI Key: GGBGSAUIDRNHDW-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)but-3-en-1-amine is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a butenylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-chlorophenyl)but-3-en-1-amine typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with an appropriate amine under controlled conditions. The reaction may proceed through a series of steps including condensation, reduction, and purification to yield the desired product. Specific reaction conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-chlorophenyl)but-3-en-1-amine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)but-3-en-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)but-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms may influence its binding affinity and specificity. The compound may modulate biological pathways by altering the activity of its targets, leading to various physiological effects.

Comparison with Similar Compounds

  • 1-(4-Bromo-2-chlorophenyl)but-3-en-1-amine
  • 1-(4-Bromo-3-fluorophenyl)but-3-en-1-amine
  • 1-(4-Bromo-3-methylphenyl)but-3-en-1-amine

Comparison: 1-(4-Bromo-3-chlorophenyl)but-3-en-1-amine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This positioning can influence its chemical reactivity and biological activity compared to similar compounds with different substituents or positions. The presence of both bromine and chlorine atoms may enhance its potential interactions with molecular targets, making it a valuable compound for research.

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

1-(4-bromo-3-chlorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H11BrClN/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h2,4-6,10H,1,3,13H2

InChI Key

GGBGSAUIDRNHDW-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC(=C(C=C1)Br)Cl)N

Origin of Product

United States

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